molecular formula C10H21NO2 B12875858 1-Cyclohexylamino-3-methoxy-propan-2-ol

1-Cyclohexylamino-3-methoxy-propan-2-ol

Katalognummer: B12875858
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: DDGTUSNUZZTXNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexylamino-3-methoxy-propan-2-ol is an organic compound with the molecular formula C10H21NO2. It is a versatile chemical used in various scientific and industrial applications. This compound is known for its unique structure, which includes a cyclohexylamino group and a methoxy group attached to a propanol backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Cyclohexylamino-3-methoxy-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 3-methoxypropan-2-ol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclohexylamino-3-methoxy-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of cyclohexylamino ketones or aldehydes.

    Reduction: Production of secondary amines or alcohols.

    Substitution: Generation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexylamino-3-methoxy-propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-cyclohexylamino-3-methoxy-propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-Cyclohexylamino-3-(2-methoxyphenoxy)-2-propanol
  • 1-Benzylamino-3-(2-ethoxyphenoxy)-2-propanol
  • 1-(1-Adamantylamino)-3-phenoxy-2-propanol

Uniqueness: 1-Cyclohexylamino-3-methoxy-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

1-(cyclohexylamino)-3-methoxypropan-2-ol

InChI

InChI=1S/C10H21NO2/c1-13-8-10(12)7-11-9-5-3-2-4-6-9/h9-12H,2-8H2,1H3

InChI-Schlüssel

DDGTUSNUZZTXNB-UHFFFAOYSA-N

Kanonische SMILES

COCC(CNC1CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.